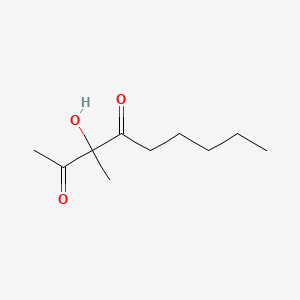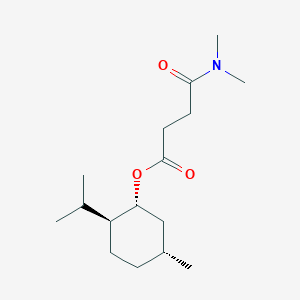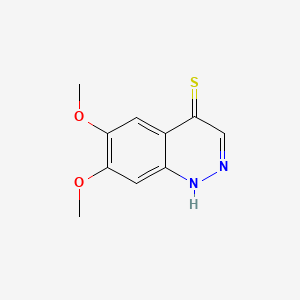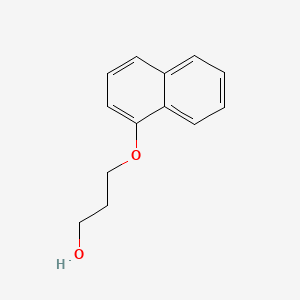
1-丙醇,3-(1-萘氧基)-
描述
“1-Propanol, 3-(1-naphthyloxy)-” is a chemical compound with the molecular formula C13H14O2 . It has an average mass of 202.249 Da and a monoisotopic mass of 202.099380 Da . It is also known by other names such as “3-(1-Naphthyloxy)-1-propanol” and "3-(naphthalen-1-yloxy)propan-1-ol" .
Synthesis Analysis
The synthesis of propranolol, a related compound, has been reported to proceed from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .
Molecular Structure Analysis
The molecular structure of “1-Propanol, 3-(1-naphthyloxy)-” consists of 13 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Propanol, 3-(1-naphthyloxy)-” include a density of 1.1±0.1 g/cm3, boiling point of 359.9±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and a flash point of 166.1±14.6 °C . It also has a molar refractivity of 61.6±0.3 cm3, #H bond acceptors: 2, #H bond donors: 1, #Freely Rotating Bonds: 4, and #Rule of 5 Violations: 0 .
科学研究应用
合成与药用应用
β-肾上腺素受体阻滞剂的合成:研究表明,(R)-和(S)-1-氯-3-(1-萘氧基)-2-丙醇,1-丙醇,3-(1-萘氧基)-的衍生物,是制造 β-肾上腺素阻滞剂(如普萘洛尔和萘多洛尔)的关键中间体。通过立体选择性水解制备这些中间体并获得光学纯形式的进展,是该领域的重大进步(卡普尔等人,2003)。
1-萘酚与表氯醇的烷基化反应:另一项研究开发了合成 1-(1-萘氧基)-2,3-环氧丙烷(普萘洛尔生产中的一种重要中间体,普萘洛尔是一种 β-阻滞剂和抗氧化剂)的新程序。这些程序使用均相和非均相 PTC 催化来实现高收率和选择性(约万诺维奇等人,2006)。
氘代普萘洛尔的合成:已经报道了从表氯醇-d5 合成氘代普萘洛尔及其相关化合物的过程。此过程涉及多个步骤,包括用 1-萘酚处理,以生成各种中间体和最终产品(沃克和尼尔森,1978)。
脂肪酶催化的动力学拆分:一项研究证明了药用氯醇(包括 1-氯-3-(1-萘氧基)-2-丙醇)的酶促拆分,以获得对映体纯的形式。鉴于手性对药物功效的重要性,这种拆分对于药物应用至关重要(拉朱、周和泰,1995)。
几何结构研究:已经分析了普萘洛尔及其氟代衍生物(包括 1-(1-萘氧基)-2-丙醇)的理论几何结构。这些研究对于理解结构变化如何影响药物活性至关重要(法鲁基和阿布勒-埃内因,1995)。
安全和危害
作用机制
Mode of Action
3-(naphthalen-1-yloxy)propan-1-ol acts as a β-adrenergic blocker . It binds to the β-adrenergic receptors, blocking the actions of endogenous or exogenous β-adrenergic agonists. This interaction results in a decrease in heart rate and blood pressure.
Biochemical Pathways
The compound’s action on the β-adrenergic receptors affects the adenylate cyclase pathway . By blocking the β-adrenergic receptors, it inhibits the conversion of ATP to cAMP, a secondary messenger involved in many biological responses. This leads to a decrease in heart rate and blood pressure .
Pharmacokinetics
Similar compounds like propranolol are known to be well-absorbed orally and undergo extensive first-pass metabolism in the liver
Result of Action
The molecular and cellular effects of 3-(naphthalen-1-yloxy)propan-1-ol’s action include a decrease in heart rate and blood pressure. This is due to its action as a β-adrenergic blocker, which inhibits the effects of adrenaline and noradrenaline on the heart and blood vessels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(naphthalen-1-yloxy)propan-1-ol. For instance, the compound is stored at room temperature , and its stability could be affected by changes in temperature, light, and humidity. Additionally, individual patient factors such as age, gender, genetic factors, and disease state can also influence the compound’s action and efficacy.
属性
IUPAC Name |
3-naphthalen-1-yloxypropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNCQICJXQWJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291884 | |
| Record name | 1-Propanol, 3-(1-naphthyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54804-70-5 | |
| Record name | 1-Propanol, 3-(1-naphthyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(1-naphthyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


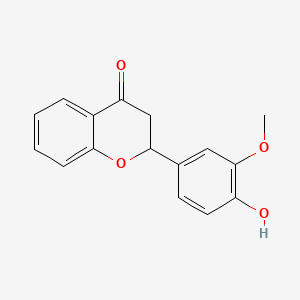
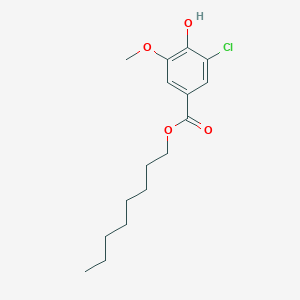
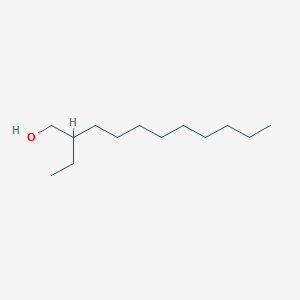
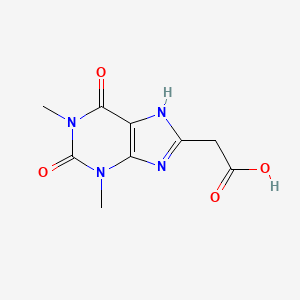

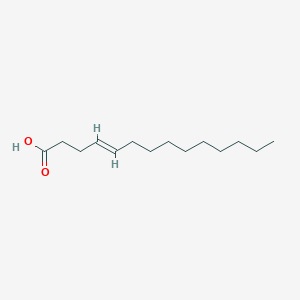
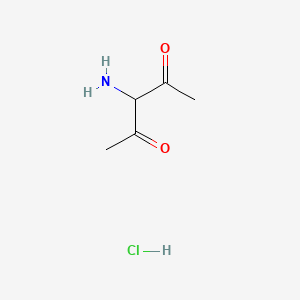
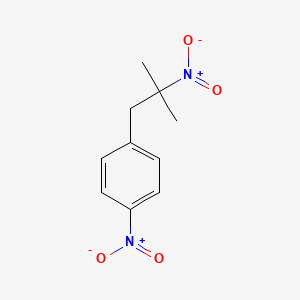
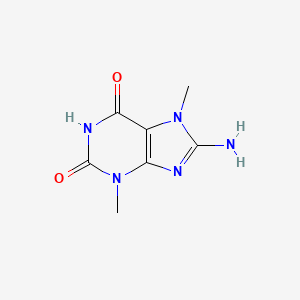
![(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B3053552.png)

